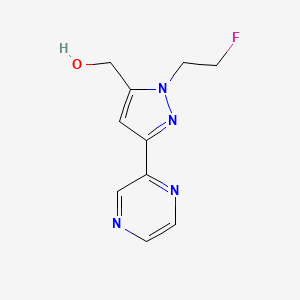

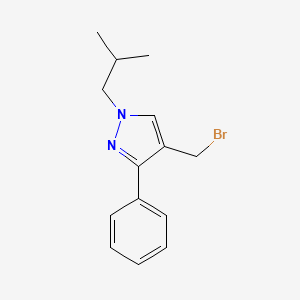

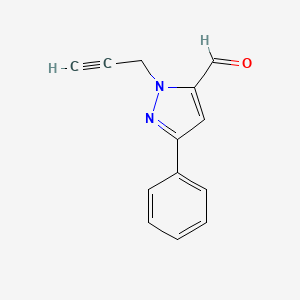

![molecular formula C11H13F3N2 B1479693 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098091-01-9](/img/structure/B1479693.png)

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

説明

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . The trifluoromethyl group can be introduced using various methods, such as radical trifluoromethylation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a trifluoromethyl group (-CF3), and a cyclopropylmethyl group (-C3H5). The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule .Chemical Reactions Analysis

Pyrazole derivatives can undergo various reactions, including C-H functionalization to form new C-C and C-heteroatom bonds . The trifluoromethyl group can also participate in various reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could increase the polarity of the compound .科学的研究の応用

Synthesis and Structural Analysis

The synthesis of compounds with the cyclopenta[c]pyrazole structure, including 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, has been explored through various chemical reactions. For instance, thermolysis of 3-trifluoromethyl-substituted vinyldiazocarbonyl compounds has led to unexpected reaction products, providing insights into the thermal behavior and structural analysis of trifluoromethyl-containing compounds (Nikolaev et al., 2013). Similarly, the synthesis of substituted tetrahydrocyclopenta[c]pyrazoles through intramolecular nitrilimine cycloaddition highlights the chemical versatility and potential applicability of these compounds in further research (Winters et al., 2014).

Chemical Reactivity and Applications

Research on the reactivity of cyclopropyl-containing pyrazole derivatives in palladium-catalyzed direct arylation has shown that these compounds can undergo regioselective reactions without decomposing, indicating their stability and potential utility in synthetic chemistry (Sidhom et al., 2018). Furthermore, Brönsted acid-mediated annulations of cyclopropane derivatives with arylhydrazines provide an efficient strategy for synthesizing trisubstituted pyrazoles, expanding the toolbox for constructing pyrazole-based molecules with potential applications in material science and medicinal chemistry (Xue et al., 2016).

Development of Novel Ligands and Fluorescent Molecules

The creation of new chelating ligands containing pyrazole fragments demonstrates the application of cyclopenta[c]pyrazole compounds in coordination chemistry, potentially leading to the development of new metal complexes with diverse functionalities (Kravtsov et al., 2009). Additionally, the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its derivatives has revealed novel fluorescent properties, suggesting applications in fluorescence imaging and sensor technology (Wu et al., 2006).

作用機序

Target of action

Pyrazole derivatives, which this compound is a part of, have been found to have antimicrobial properties . They are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria .

Biochemical pathways

Investigations into the mode of action of similar compounds have shown a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .

Pharmacokinetics

The trifluoromethyl group, which is present in this compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Result of action

Similar compounds have been found to eradicate preformed biofilms effectively .

Action environment

The synthesis of similar compounds has been achieved via intramolecular cyclization of cyclic ketone-derived amines .

将来の方向性

The study of pyrazole derivatives, particularly those with trifluoromethyl groups, is an active area of research due to their potential applications in pharmaceuticals, agrochemicals, and materials . Future research could explore the synthesis, properties, and applications of this specific compound.

特性

IUPAC Name |

1-(cyclopropylmethyl)-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)10-8-2-1-3-9(8)16(15-10)6-7-4-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUFSBMCQMODID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(N=C2C(F)(F)F)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。